molecular formula C24H29N5O4S B11431284 N-{[4-Butyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide

N-{[4-Butyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide

Cat. No.: B11431284
M. Wt: 483.6 g/mol
InChI Key: TYFIBLRLWWOXQD-UHFFFAOYSA-N
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Description

N-{[4-Butyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a butyl group, a methoxyphenyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-Butyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group is introduced via an alkylation reaction using butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction involving a methoxyphenyl halide and the triazole intermediate.

    Formation of the Carbamoyl Group: The carbamoyl group is introduced by reacting the intermediate with an isocyanate derivative.

    Final Coupling with Methoxybenzamide: The final step involves coupling the intermediate with methoxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-Butyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or methoxybenzamide groups, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, methoxyphenyl halides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives.

    Hydrolysis: Breakdown products including triazole derivatives, methoxyphenyl compounds, and benzamides.

Scientific Research Applications

N-{[4-Butyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities, such as sensors or catalysts.

    Biological Research: It is used in biological studies to understand its interaction with various biomolecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of N-{[4-Butyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The triazole ring and the methoxyphenyl group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-Butyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide
  • **N-{[4-Butyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-ethoxybenzamide
  • **N-{[4-Butyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-chlorobenzamide

Uniqueness

This compound is unique due to the presence of both methoxyphenyl and methoxybenzamide groups, which impart specific chemical properties and potential biological activities. The combination of these functional groups with the triazole ring and butyl group makes it distinct from other similar compounds, providing unique reactivity and applications in various fields.

Properties

Molecular Formula

C24H29N5O4S

Molecular Weight

483.6 g/mol

IUPAC Name

N-[[4-butyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

InChI

InChI=1S/C24H29N5O4S/c1-4-5-14-29-21(15-25-23(31)17-6-10-19(32-2)11-7-17)27-28-24(29)34-16-22(30)26-18-8-12-20(33-3)13-9-18/h6-13H,4-5,14-16H2,1-3H3,(H,25,31)(H,26,30)

InChI Key

TYFIBLRLWWOXQD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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